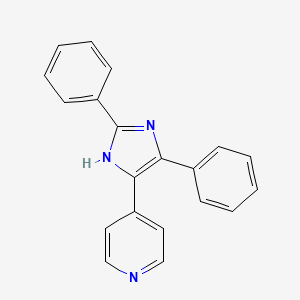![molecular formula C12H13NO3S B14236597 {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid CAS No. 391265-75-1](/img/structure/B14236597.png)
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. The sulfanyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include sulfur-containing compounds and catalysts such as copper or iron salts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-throughput methods using continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum are frequently used to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can also participate in redox reactions, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzofuran: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
391265-75-1 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
2-[(5-propan-2-yl-1,3-benzoxazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)8-3-4-10-9(5-8)13-12(16-10)17-6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
Clé InChI |
MUKYTJDEIWOEEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
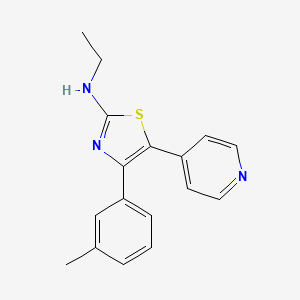
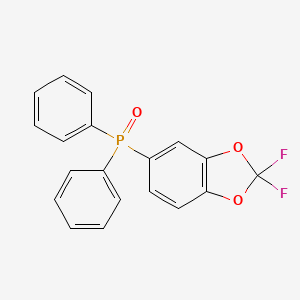
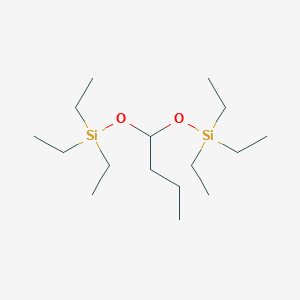
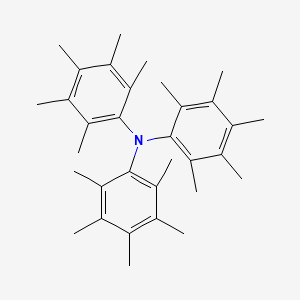
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)
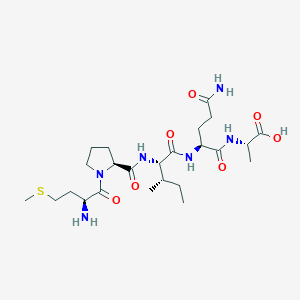
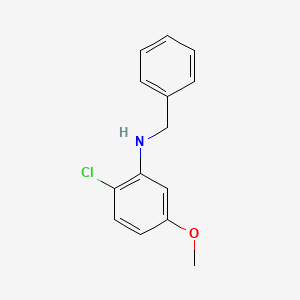

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
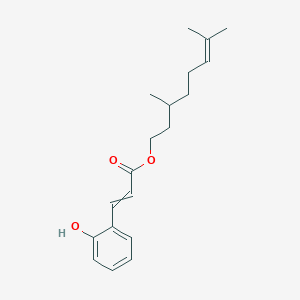
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)

